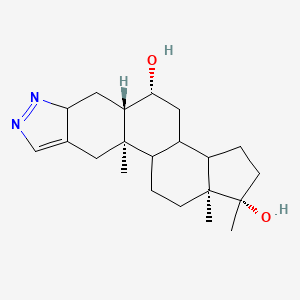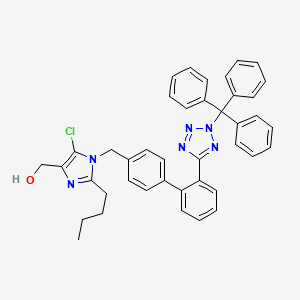
N-Trityl Losartan Isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trityl Losartan Isomer is a chemical compound with the molecular formula C41H37ClN6O and a molecular weight of 665.23 g/mol . It is an impurity standard of Losartan, which is a medication classified as an angiotensin II receptor blocker. Losartan is commonly prescribed to manage high blood pressure and certain other cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl Losartan Isomer involves multiple steps. One of the key intermediates in the synthesis is 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde, which is synthesized from valeronitrile and acetyl chloride . Another intermediate, 2-cyano-4’-methyl biphenyl, is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned intermediates. The process is designed to be efficient and environmentally friendly, with an overall yield of approximately 58.6% .
Chemical Reactions Analysis
Types of Reactions: N-Trityl Losartan Isomer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-Trityl Losartan Isomer has a wide range of scientific research applications:
Mechanism of Action
N-Trityl Losartan Isomer exerts its effects by interacting with the angiotensin II type 1 receptor. This interaction prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive effects . The compound also affects intracellular signaling pathways, which play a role in blood pressure regulation .
Comparison with Similar Compounds
Losartan: The parent compound, used as an antihypertensive medication.
Valsartan: Another angiotensin II receptor blocker with similar therapeutic effects.
Irbesartan: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: N-Trityl Losartan Isomer is unique due to its specific structure, which includes a trityl group. This structural feature distinguishes it from other angiotensin II receptor blockers and contributes to its specific chemical and biological properties .
Properties
IUPAC Name |
[2-butyl-5-chloro-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-37(29-49)39(42)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHOXKJPQNOUPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H37ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
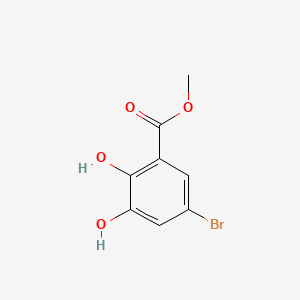
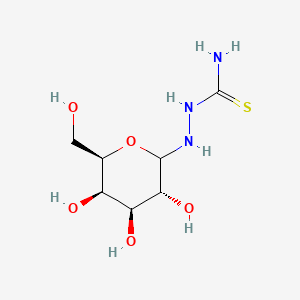

![Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine](/img/structure/B584546.png)
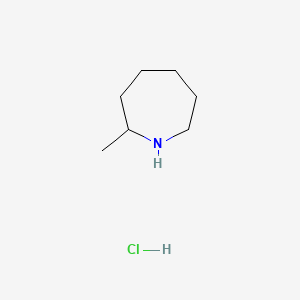


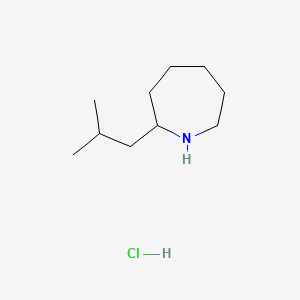
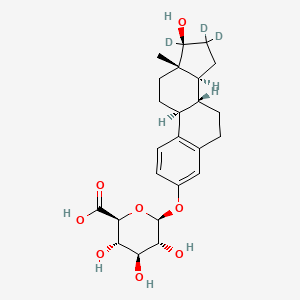
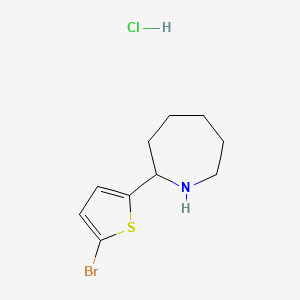
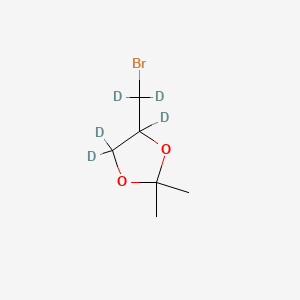
![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)

